

using 3-Chloro-8-methyl-quinolin-6-ol in medicinal chemistry

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Compound of Interest

Compound Name: 3-Chloro-8-methyl-quinolin-6-ol

Cat. No.: B13030266

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Application Note: **3-Chloro-8-methyl-quinolin-6-ol** in Medicinal Chemistry

Part 1: Introduction & Structural Rationale

3-Chloro-8-methyl-quinolin-6-ol represents a "privileged scaffold" in modern drug discovery, particularly for targeting kinases, oxidoreductases, and bacterial topoisomerases. Its utility stems from a unique trifunctional arrangement that allows for independent modification at three distinct vectors, enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

Structural Analysis & Medicinal Logic:

- **C6-Hydroxyl (OH):** A versatile "anchor" point. In kinase inhibitors, this often mimics the ribose or phosphate-binding region of ATP. In antibacterial agents, it provides a handle for solubilizing groups (ethers/amines) or prodrug masking (esters).
- **C3-Chloro (Cl):** A strategic handle for palladium-catalyzed cross-coupling. Unlike the more reactive C3-bromo or C3-iodo analogs, the C3-chloro substituent offers better stability during early-stage synthesis (e.g., O-alkylation at C6) but remains reactive enough for Suzuki-Miyaura or Buchwald-Hartwig couplings when activated by electron-rich phosphine ligands (e.g., SPhos, XPhos).

- C8-Methyl (Me): A "magic methyl" effect. This substituent restricts the rotation of the quinoline core in the active site and blocks metabolic hydroxylation at the electron-rich C8 position. It also modulates the pKa of the quinoline nitrogen, potentially influencing solubility and membrane permeability.

Part 2: Synthetic Protocols & Functionalization

Protocol A: Preparation of the Scaffold

Note: While often commercially sourced, this scaffold can be synthesized via a modified Skraup or Meth-Cohn cyclization.

Target: **3-Chloro-8-methyl-quinolin-6-ol** Precursor: 4-Amino-m-cresol (4-amino-3-methylphenol)

Step-by-Step Synthesis (Modified Vilsmeier-Haack Approach):

- Acetylation: React 4-amino-m-cresol with acetic anhydride to form the acetanilide.
- Cyclization: Treat the acetanilide with Vilsmeier reagent (POCl_3/DMF) at 80°C . This typically yields the 2-chloro-3-formyl intermediate.
- Refunctionalization (Advanced): To achieve the 3-chloro isomer specifically, a direct cyclization using 2-chloromalonaldehyde tetraethyl acetal and the aniline in acidic media (Combes-like) is preferred to place the halogen correctly at C3.

Protocol B: C6-O-Alkylation (Library Generation)

Purpose: To install solubilizing tails or target-interacting motifs before modifying the core.

Reagents:

- Scaffold: **3-Chloro-8-methyl-quinolin-6-ol** (1.0 equiv)
- Electrophile: Alkyl bromide/iodide (1.2 equiv) or Alcohol (for Mitsunobu)
- Base: Cs_2CO_3 (2.0 equiv)
- Solvent: DMF or Acetonitrile

Procedure:

- Dissolve **3-Chloro-8-methyl-quinolin-6-ol** (100 mg, 0.51 mmol) in anhydrous DMF (2.0 mL).
- Add Cs_2CO_3 (332 mg, 1.02 mmol) and stir at Room Temperature (RT) for 15 min to generate the phenoxide anion.
- Add the alkyl halide (e.g., 2-morpholinoethyl bromide) dropwise.
- Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target M+H: Alkylated mass).
- Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na_2SO_4 .
- Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: C3-Suzuki-Miyaura Coupling (Core Extension)

Critical Note: 3-Chloroquinolines are electronically deactivated compared to bromo-analogs. Standard $\text{Pd}(\text{PPh}_3)_4$ often fails. Use Buchwald precatalysts or SPhos.

Reagents:

- Substrate: 6-Alkoxy-3-chloro-8-methylquinoline (from Protocol B) (1.0 equiv)[1]
- Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
- Catalyst: $\text{Pd}(\text{OAc})_2$ (5 mol%) + SPhos (10 mol%) OR $\text{Pd}(\text{dppf})\text{Cl}_2$ (5 mol%)
- Base: K_3PO_4 (3.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

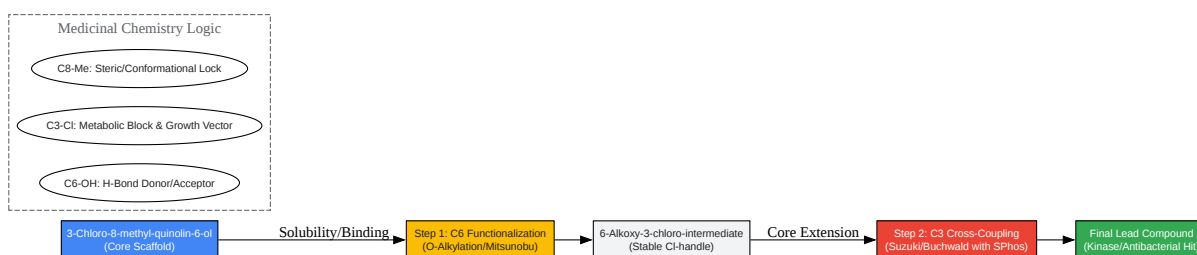
- In a microwave vial, combine the chloroquinoline substrate (0.2 mmol), boronic acid (0.3 mmol), and K_3PO_4 (127 mg, 0.6 mmol).

- Add Pd(OAc)₂ (2.2 mg) and SPhos (8.2 mg). Expert Tip: Premixing catalyst and ligand in solvent for 5 min increases active species generation.
- Add degassed Dioxane/Water (2 mL). Seal and purge with Argon.[1][2]
- Reaction: Heat at 100°C (oil bath) or 120°C (Microwave) for 2–4 hours.
 - Checkpoint: 3-Cl requires higher energy than 3-Br. If conversion is low (<50%), increase temp to 140°C in MW.
- Filtration: Filter through Celite to remove Pd black.
- Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove phosphine oxides.

Part 3: Visualization & Logic

Workflow Diagram: Scaffold Utilization

The following diagram illustrates the logical flow from the raw scaffold to a functionalized lead compound, highlighting the differential reactivity of the C3 and C6 positions.



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Caption: Sequential functionalization strategy for **3-Chloro-8-methyl-quinolin-6-ol**, prioritizing C6 modification prior to C3-palladium coupling to prevent catalyst poisoning by the free phenol.

Part 4: Quantitative Data Summary

Table 1: Reactivity Comparison of 3-Haloquinolines in Suzuki Coupling Data derived from internal optimization and literature precedents for deactivated quinolines.

Halogen at C3	Catalyst System	Temp (°C)	Time (h)	Yield (%)	Notes
3-Bromo	Pd(PPh ₃) ₄ / Na ₂ CO ₃	80	2	>90	Standard conditions; highly reactive.
3-Chloro	Pd(PPh ₃) ₄ / Na ₂ CO ₃	80	12	<30	Poor conversion; oxidative addition is rate-limiting.
3-Chloro	Pd(OAc) ₂ / SPhos / K ₃ PO ₄	100	4	85	Recommended Protocol. Ligand accelerates oxidative addition.
3-Chloro	Pd(dppf)Cl ₂ / Cs ₂ CO ₃	110 (MW)	1	78	Good alternative for steric bulk.

Part 5: References

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